Amyloid A Protein (1-6) refers to a specific fragment of the Serum Amyloid A protein, which is a key acute-phase reactant synthesized primarily in the liver. Serum Amyloid A proteins are known to play significant roles in inflammation and immune response, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases. The protein is composed of 104 amino acids and is involved in the formation of amyloid fibrils, which can lead to various amyloidosis conditions when misfolded or aggregated.
Serum Amyloid A proteins are classified into two main categories: acute-phase proteins, which are produced in response to inflammation, and constitutive proteins, which are expressed under normal physiological conditions. The synthesis of Serum Amyloid A occurs predominantly in hepatocytes within the liver and can be stimulated by inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor alpha .
The synthesis of Serum Amyloid A protein is primarily regulated at the transcriptional level by various cytokines. Interleukin-6 plays a pivotal role by activating Janus kinase 2 and signal transducer and activator of transcription 3 pathways, leading to increased transcription of the Serum Amyloid A gene. Co-stimulation with other cytokines enhances this effect, demonstrating a complex regulatory mechanism .
The synthesis process can be influenced by external factors such as infections or tissue damage, which trigger an acute-phase response. In vitro studies have shown that hepatocytes can produce Serum Amyloid A when stimulated by inflammatory signals . Additionally, colchicine has been noted to inhibit the secretion of Serum Amyloid A from hepatocytes, indicating potential therapeutic avenues for amyloidosis treatment .
Structure
The molecular structure of Serum Amyloid A protein includes four alpha helices arranged in a cone-shaped formation. This conformation is crucial for its biological function, particularly in binding interactions with lipoproteins and glycosaminoglycans .
Data
The structural analysis reveals that the C-terminal residues wrap around the alpha-helical bundle, contributing to its stability. The protein's isoelectric point is approximately 5.6, which affects its interaction with other biomolecules in various physiological environments .
Serum Amyloid A participates in several biochemical reactions related to inflammation and immune response. It can bind to high-density lipoproteins and influence lipid metabolism. Moreover, its oligomerization can lead to amyloid fibril formation under certain pathological conditions.
The transition from monomeric forms to oligomers is pH-dependent, with significant structural changes occurring within acidic environments such as lysosomes. These changes facilitate membrane disruption and contribute to cellular toxicity .
Process
The mechanism of action for Serum Amyloid A involves its role as an acute-phase reactant that modulates inflammatory responses. Upon release into circulation during inflammation, it binds to various receptors on immune cells, promoting chemotaxis and influencing cytokine production .
Data
Research indicates that Serum Amyloid A can stimulate interleukin-6 expression and inhibit glucose uptake in cells, highlighting its multifaceted role in metabolic regulation during inflammatory states .
Serum Amyloid A protein is soluble in aqueous solutions and exhibits a significant degree of stability under physiological conditions. Its oligomeric forms are stable yet can undergo conformational changes leading to fibril formation.
The chemical properties include its ability to interact with lipoproteins and glycosaminoglycans, which are essential for its function in lipid transport and metabolism. The protein's stability is influenced by environmental factors such as pH and ionic strength .
Scientific Uses
Serum Amyloid A has several applications in clinical diagnostics and therapeutic interventions:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: